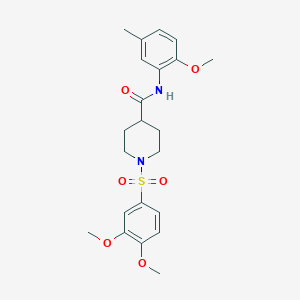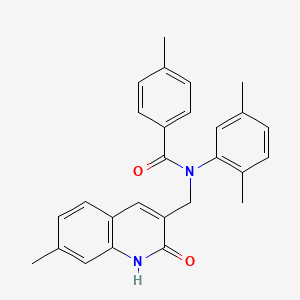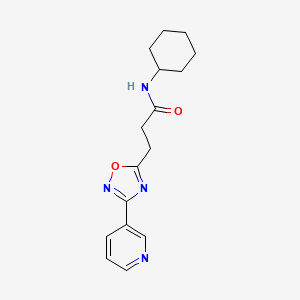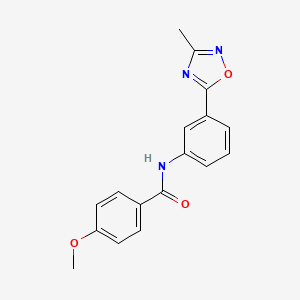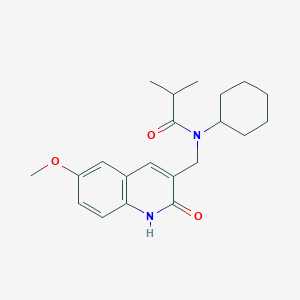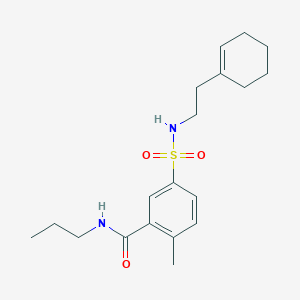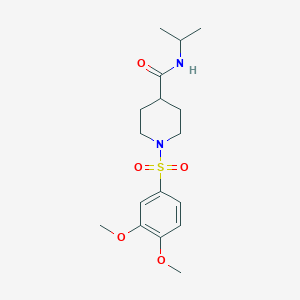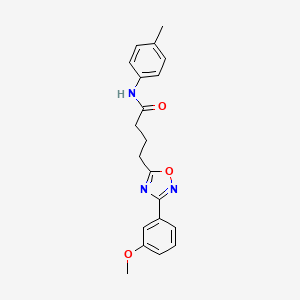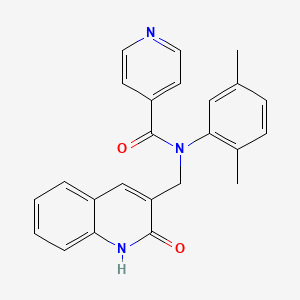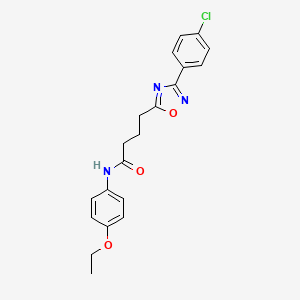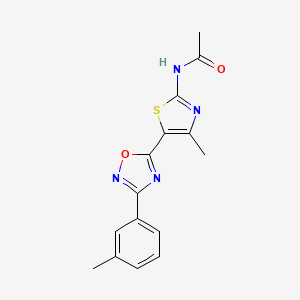
N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its potential uses are still being explored.
Wirkmechanismus
The mechanism of action of N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide is still being studied. However, it has been suggested that this compound may work by inhibiting certain enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by reducing the production of certain inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide in lab experiments is that it has been shown to have low toxicity. However, one limitation is that its mechanism of action is still not fully understood, which makes it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide. For example, further research could be done to determine its exact mechanism of action and to optimize its use in various applications. Additionally, more studies could be done to explore its potential use as an anti-microbial agent, as well as its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. Its potential applications in the field of medicinal chemistry are still being explored, and there are many potential future directions for its study. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesemethoden
The synthesis of N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide involves the reaction of 2-aminothiazole with m-tolylglyoxalyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide has been studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various scientific research studies, including its potential use as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent.
Eigenschaften
IUPAC Name |
N-[4-methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-8-5-4-6-11(7-8)13-18-14(21-19-13)12-9(2)16-15(22-12)17-10(3)20/h4-7H,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCXYISZSPVUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=C(S3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

